STS-E412

概要

説明

STS-E412は、組織保護作用で知られる非ペプチド化合物です。 エリスロポエチン受容体と共通β鎖受容体を選択的に活性化するため、神経疾患の研究において貴重なツールとなっています 。 この化合物の分子量は318.76、化学式はC15H15ClN4O2です .

準備方法

STS-E412の合成には、いくつかのステップが含まれます。1つの方法は、2-(4-クロロフェノキシ)エタン-1-オールと水素化ナトリウムをテトラヒドロフラン中で反応させることです。 この反応は、目的の生成物を生成するために、制御された条件下で行われます 。 This compoundの工業的生産方法は広く文書化されていませんが、この化合物はさまざまなサプライヤーから研究目的で入手できます .

化学反応の分析

STS-E412は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化される可能性がありますが、詳細な反応機構は広く文書化されていません。

これらの反応で一般的に使用される試薬には、水素化ナトリウムとテトラヒドロフランがあります。 形成される主要な生成物は、特定の反応条件と使用される試薬によって異なります .

科学研究への応用

This compoundは、いくつかの科学研究への応用があります。

科学的研究の応用

Efficacy in Cellular Models

Studies have demonstrated that STS-E412 increases frataxin levels—an essential mitochondrial protein—up to 2-fold in human cortical cells and murine neuronal models. This effect is significant for conditions like Friedreich's ataxia, where frataxin deficiency leads to neurodegeneration .

Table 1: Effects of this compound on Frataxin Levels

| Cell Type | Increase in Frataxin (Fold) | Reference |

|---|---|---|

| Human Cortical Cells | 2.0 | |

| Murine P19 Cells | 2.0 | |

| FXN-deficient KIKO Mice | Significant increase |

In Vivo Studies

In vivo studies using KIKO mice, which model Friedreich's ataxia, revealed that this compound significantly increased frataxin levels in the heart and brain tissues. Notably, unlike recombinant human erythropoietin (rhEPO), this compound did not induce splenomegaly, indicating a favorable safety profile .

Table 2: In Vivo Effects of this compound

| Treatment | Observed Effects | Reference |

|---|---|---|

| This compound | Increased frataxin levels without splenomegaly | |

| rhEPO | Increased frataxin but caused splenomegaly |

Case Study 1: Neuroprotective Effects in Neuronal Cells

A study investigating the neuroprotective effects of this compound on primary human neuronal cells demonstrated that low nanomolar concentrations provided significant protection against cytotoxic challenges. The compound activated key signaling pathways that promote cell survival and reduce apoptosis .

Case Study 2: Application in Friedreich's Ataxia

In a preclinical trial setting, researchers evaluated the efficacy of this compound in increasing frataxin levels in both cultured human cells and KIKO mice. The results indicated that while rhEPO had some efficacy, this compound consistently outperformed it in terms of both potency and safety profile .

作用機序

STS-E412は、組織保護作用のあるエリスロポエチン受容体を選択的に活性化することで効果を発揮し、この受容体はエリスロポエチン受容体サブユニットと共通β鎖受容体で構成されています 。 この活性化は、エリスロポエチン受容体と、ヤヌスキナーゼ2やAKTなどの関連するシグナル伝達分子のリン酸化につながります 。これらの分子標的と経路は、この化合物の組織保護作用に不可欠です。

類似の化合物との比較

This compoundは、STS-E424などの組織保護作用のあるエリスロポエチン受容体の他の低分子アゴニストと比較されます 。 両方の化合物は、インビトロおよびインビボでフラタキシン発現を増加させますが、this compoundは、組換えヒトエリスロポエチンと比較して、中枢神経系において優れた効果を示しました 。 これは、this compoundが、エリスロポエチンに関連する造血作用なしに、組織保護を提供する能力においてユニークです .

類似の化合物には、次のようなものがあります。

STS-E424: 組織保護作用のあるエリスロポエチン受容体の別の低分子アゴニスト.

組換えヒトエリスロポエチン: 造血作用と組織保護作用で知られています.

参考文献

類似化合物との比較

STS-E412 is compared with other small molecule agonists of the tissue-protective erythropoietin receptor, such as STS-E424 . Both compounds increase the expression of frataxin in vitro and in vivo, but this compound has shown superior effects in the central nervous system compared to recombinant human erythropoietin . This makes this compound unique in its ability to provide tissue protection without the erythropoietic effects associated with erythropoietin .

Similar compounds include:

STS-E424: Another small molecule agonist of the tissue-protective erythropoietin receptor.

Recombinant Human Erythropoietin: Known for its erythropoietic and tissue-protective properties.

References

生物活性

STS-E412 is a nonpeptidyl compound that acts as an agonist of the erythropoietin receptor (EPOR), which is known for its role in promoting erythropoiesis and providing cytoprotection in various tissues, including the central nervous system (CNS). This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

This compound selectively activates the EPOR/CD131 heteromeric receptor without triggering the EPOR/EPOR homodimer. This selectivity is crucial as it minimizes off-target effects while maximizing therapeutic efficacy. The compound has been shown to induce phosphorylation of key signaling molecules, including:

- EPOR : Erythropoietin receptor

- CD131 : Common beta chain associated with various cytokine receptors

- JAK2 : Janus kinase 2, involved in signal transduction

- AKT : Protein kinase B, important for cell survival and metabolism

At low nanomolar concentrations, this compound exhibits EPO-like cytoprotective effects in primary neuronal cells and renal proximal tubular epithelial cells (RPTECs) subjected to cytotoxic challenges such as oxidative stress and hypoxia .

Table 1: Summary of Biological Activities of this compound

Preclinical Studies

Research has demonstrated that this compound effectively increases frataxin levels, a protein critical for mitochondrial function, particularly in the context of Friedreich's ataxia (FA). In laboratory settings, both this compound and its analog STS-E424 were tested on frataxin-deficient cells and mice. The results indicated a significant elevation in frataxin levels compared to controls, suggesting potential for therapeutic use in FA .

Cellular Response Studies

In vitro studies revealed that this compound could protect against apoptosis induced by various stressors. For example, primary neuronal cultures treated with this compound showed reduced cell death rates when exposed to oxidative stress compared to untreated controls. This protective effect was attributed to the activation of survival pathways mediated by AKT signaling .

特性

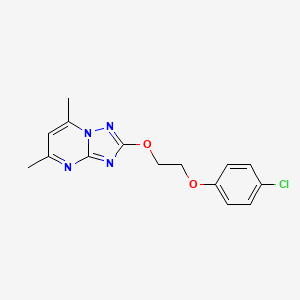

IUPAC Name |

2-[2-(4-chlorophenoxy)ethoxy]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN4O2/c1-10-9-11(2)20-14(17-10)18-15(19-20)22-8-7-21-13-5-3-12(16)4-6-13/h3-6,9H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQFMOBKQELKMKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NC(=NN12)OCCOC3=CC=C(C=C3)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does STS-E412 interact with its target and what are the downstream effects?

A: this compound selectively activates the tissue-protective erythropoietin receptor, which comprises an erythropoietin receptor subunit (EPOR) and the common β-chain (CD131) [, , , ]. Upon binding to this receptor complex, this compound triggers phosphorylation of EPOR and CD131, activating downstream signaling molecules like JAK2 and AKT [, , , ]. This activation leads to erythropoietin-like cytoprotective effects in various cell types, including primary neuronal cells and renal proximal tubular epithelial cells [, , , ].

Q2: What is known about the structure-activity relationship (SAR) of this compound?

A2: While the provided research papers mainly focus on characterizing this compound, they don't delve into detailed SAR studies. Further research exploring modifications to the 2-[2-(4-Chlorophenoxy)ethoxy]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine structure is needed to understand how specific structural features influence its activity, potency, and selectivity.

Q3: What evidence suggests that this compound might be effective in treating central nervous system (CNS) diseases?

A: The research highlights this compound's ability to penetrate the blood-brain barrier, a crucial factor for CNS drug delivery [, , , ]. Additionally, the compound exhibits potent cytoprotective effects in primary human neuronal cells and rat hippocampal neurons [, , , ]. This combination of CNS accessibility and neuroprotective properties makes this compound a promising candidate for further investigation in the context of CNS diseases.

Q4: How does the selectivity of this compound for the tissue-protective erythropoietin receptor contribute to its potential as a therapeutic agent?

A: this compound demonstrates high selectivity for the EPOR/CD131 heterodimer, showing no activity towards the EPOR/EPOR homodimer, which is responsible for erythropoiesis (red blood cell production) [, , , ]. This selectivity is crucial because it allows this compound to exert tissue-protective effects without stimulating erythropoiesis, potentially avoiding side effects associated with increased red blood cell mass.

- Discovery and Characterization of Nonpeptidyl Agonists of the Tissue-Protective Erythropoietin Receptor:

- Discovery and characterization of nonpeptidyl agonists of the tissue-protective erythropoietin receptor:

- Discovery and Characterization of Nonpeptidyl Agonists of the Tissue-Protective Erythropoietin Receptor s:

- Discovery and characterization of nonpeptidyl agonists of the tissue-protective erythropoietin receptor:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。